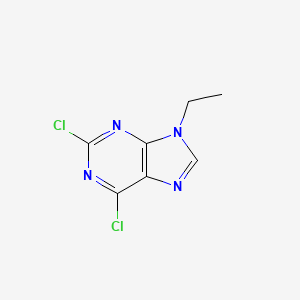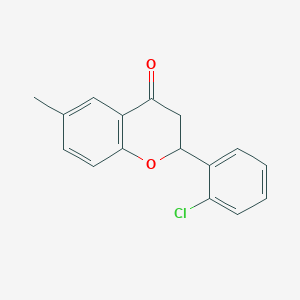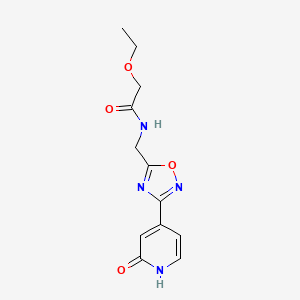
2-ethoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C12H14N4O4 and its molecular weight is 278.268. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
A study by Sharma, Sharma, and Rane (2004) details the synthesis of compounds including 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which involves a process yielding N-(5-acetyl-4-ethoxy-2-oxo-2,5-dihydro-imidazol-1-yl)-N-arylacetamide. This compound, similar in structure to 2-ethoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, was tested for antimicrobial activities against Gram-positive and Gram-negative bacteria, showing significant relevance in the development of new antibiotics (Sharma et al., 2004).
Versatility in Synthetic Chemistry
Moormann, Wang, Palmquist, Promo, Snyder, Scholten, Massa, Sikorski, and Webber (2004) demonstrated the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one, a compound structurally related to 2-ethoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, as a versatile protected acetamidine in various synthetic sequences. This highlights the potential of such compounds in complex organic synthesis, indicating their importance in chemical research (Moormann et al., 2004).
Crystal Structure Analysis
Li, Liu, Zhu, Chen, and Sun (2015) focused on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, which includes a component similar to 2-ethoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide. The study of such complex structures aids in the understanding of molecular interactions and stability, which is crucial in the development of new materials and drugs (Li et al., 2015).
Antimicrobial Activities of Thiazoles
Wardkhan, Youssef, Hamed, and Ouf (2008) researched the synthesis of thiazoles and their fused derivatives with antimicrobial activities. This research indicates the potential for compounds like 2-ethoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide in creating new antimicrobial agents (Wardkhan et al., 2008).
Coordination Complexes and Antioxidant Activity
Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, and Garcia (2019) synthesized pyrazole-acetamide derivatives and explored their coordination complexes with Co(II) and Cu(II), highlighting their significant antioxidant activities. This research provides insights into the potential applications of similar compounds in the field of bioinorganic chemistry and pharmacology (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-ethoxy-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-2-19-7-10(18)14-6-11-15-12(16-20-11)8-3-4-13-9(17)5-8/h3-5H,2,6-7H2,1H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQXJLKAWRNJHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NC(=NO1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2655671.png)
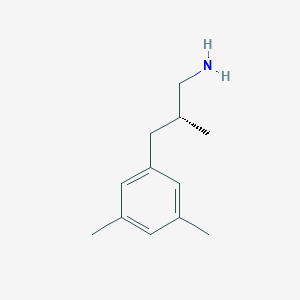
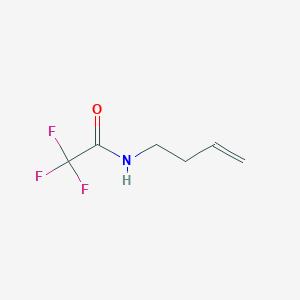
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2655675.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2655676.png)
![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2655680.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2655682.png)



![2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2655691.png)
